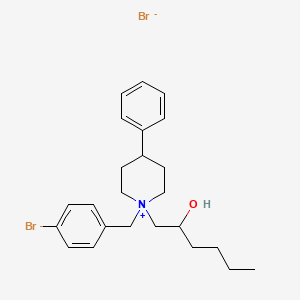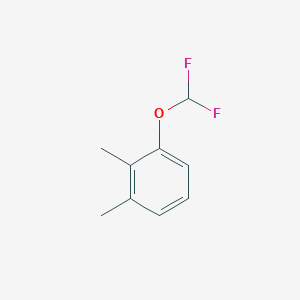
1-(Difluoromethoxy)-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring substituted with two methyl groups
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)-2,3-dimethylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 2,3-dimethylphenol with difluoromethylating agents under specific conditions. Industrial production methods often employ metal-based catalysts to facilitate the difluoromethylation process, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-2,3-dimethylbenzene can be compared with other fluorinated benzene derivatives, such as:
1-(Trifluoromethoxy)-2,3-dimethylbenzene: Similar in structure but with a trifluoromethoxy group, leading to different reactivity and properties.
1-(Difluoromethoxy)-4-methylbenzene: Differing in the position of the methyl group, which affects its chemical behavior.
1-(Difluoromethoxy)-2,3,4-trimethylbenzene:
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
Propiedades
IUPAC Name |
1-(difluoromethoxy)-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPLJDIBGXLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)
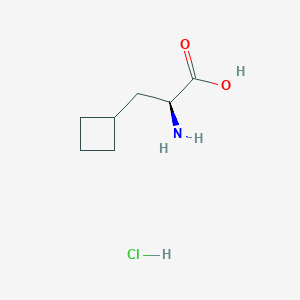
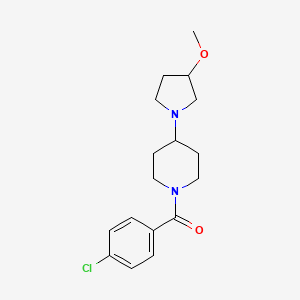
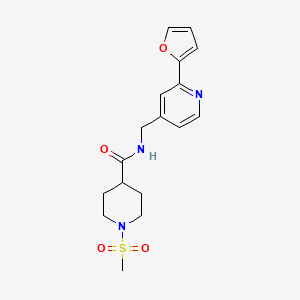
![N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2816932.png)
![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816935.png)
![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)
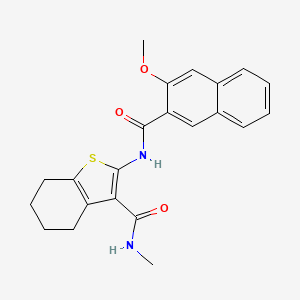

![N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816941.png)
![{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride](/img/structure/B2816942.png)
![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816944.png)
![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)
